2-(3,4-dimethylphenoxy)-N'-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, an indole moiety, and an acetohydrazide linkage. Its molecular formula is C24H22N4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(3,4-dimethylphenoxy)acetohydrazide, which is then reacted with 2-phenyl-1H-indole-3-carbaldehyde under specific conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)acetohydrazide
- 3-((E)-{2-[2-(3,4-dimethylphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
Uniqueness
What sets 2-(3,4-dimethylphenoxy)-N’-[(E)-(2-phenyl-1H-indol-3-yl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(2-phenyl-1H-indol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-17-12-13-20(14-18(17)2)30-16-24(29)28-26-15-22-21-10-6-7-11-23(21)27-25(22)19-8-4-3-5-9-19/h3-15,27H,16H2,1-2H3,(H,28,29)/b26-15+ |
InChI Key |
IOIYHZYLLAYXLG-CVKSISIWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C |
Origin of Product |
United States |
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